5-Bromo-1,2,3-trichlorobenzene
Overview
Description
5-Bromo-1,2,3-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3 It is a halogenated derivative of benzene, characterized by the presence of bromine and chlorine atoms attached to the benzene ring
Mechanism of Action
Mode of Action
5-Bromo-1,2,3-trichlorobenzene is a halogenated benzene derivative. The mode of action of such compounds typically involves electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Pharmacokinetics
Like other halogenated benzene derivatives, it is likely to be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
It is known to be a useful intermediate in the preparation of isoxazole derivatives for controlling parasites .
Biochemical Analysis
Biochemical Properties
5-Bromo-1,2,3-trichlorobenzene plays a significant role in biochemical reactions, particularly in the synthesis of isoxazole derivatives used for controlling parasites . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of 1-(3,4,5-trichloro-phenyl)-2,2,2-trifluoro-ethanone, a key intermediate in the synthesis of veterinary active ingredients . The interactions between this compound and these biomolecules are primarily based on its ability to form stable bonds with halogenated compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, indicating its potential impact on cellular homeostasis . Additionally, it may affect the activity of enzymes involved in metabolic pathways, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . This interaction can result in the modulation of enzyme activity, affecting the metabolic processing of other compounds. Furthermore, this compound can induce changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects may include alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects in controlling parasites . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact becomes significantly pronounced beyond a certain dosage . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution pattern is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3-trichlorobenzene typically involves the bromination of 1,2,3-trichlorobenzene. One common method includes reacting 1,2,3-trichlorobenzene with a brominating agent such as bromine or N-bromosuccinimide in the presence of an acidic catalyst . The reaction is usually carried out in a solvent like tetrahydrofuran or 2-methyl-tetrahydrofuran with potassium tert-butoxide as a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient brominating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide
Catalysts: Acidic catalysts like aluminum chloride
Solvents: Tetrahydrofuran, 2-methyl-tetrahydrofuran
Bases: Potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
5-Bromo-1,2,3-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: A similar compound with three chlorine atoms but no bromine.
1-Bromo-2,3,4-trichlorobenzene: Another halogenated benzene derivative with a different substitution pattern.
Uniqueness
5-Bromo-1,2,3-trichlorobenzene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
5-bromo-1,2,3-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUMVBQMJFFYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399582 | |
Record name | 5-bromo-1,2,3-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21928-51-8 | |
Record name | 5-bromo-1,2,3-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-1,2,3-TRICHLOROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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